molecular formula C22H18ClN3O4 B11014639 N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide

N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide

Cat. No.: B11014639
M. Wt: 423.8 g/mol
InChI Key: JQEVERQNIGYLEG-UHFFFAOYSA-N
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Description

N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide is a complex organic compound with a unique structure that includes benzyl, methyl, amino, carbonyl, phenyl, chloro, and nitro groups

Properties

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

N-[2-[benzyl(methyl)carbamoyl]phenyl]-2-chloro-4-nitrobenzamide

InChI

InChI=1S/C22H18ClN3O4/c1-25(14-15-7-3-2-4-8-15)22(28)18-9-5-6-10-20(18)24-21(27)17-12-11-16(26(29)30)13-19(17)23/h2-13H,14H2,1H3,(H,24,27)

InChI Key

JQEVERQNIGYLEG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of benzylamine with methyl isocyanate to form N-benzyl-N-methylurea. This intermediate is then reacted with 2-chloro-4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylurea: A precursor in the synthesis of the target compound.

    2-chloro-4-nitrobenzoyl chloride: Another precursor used in the synthesis.

    Benzylamines: Compounds with similar structural features and reactivity.

Uniqueness

N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

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